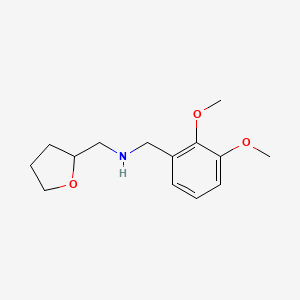

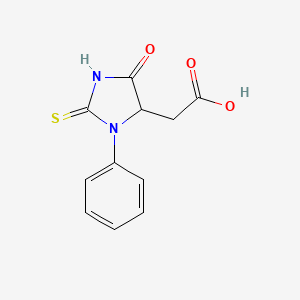

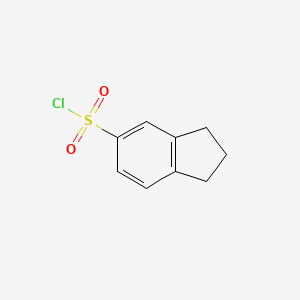

1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antifungal Applications

1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol derivatives have shown significant potential in antifungal applications. For example, derivatives of this compound have exhibited potent minimum inhibitory concentrations (MICs) against strains like Candida albicans, indicating strong antifungal activity. This was particularly noted in compounds featuring the indole scaffold, which played a crucial role in enhancing their effectiveness against fungal infections (Guillon et al., 2009).

Structural and Computational Studies

The compound has been a subject of structural and computational studies to understand its molecular geometry and interactions. For instance, studies involving density functional calculations have been conducted to analyze its molecular structure, electrostatic potential maps, and frontier molecular orbitals. Such research provides valuable insights into how the compound interacts at the molecular level and its potential applications in drug design (Şahin et al., 2017).

Anti-Tubercular Activity

Research into the anti-tubercular properties of 1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol derivatives has revealed their potential as agents against Mycobacterium tuberculosis. Some synthesized analogues have shown moderate to very good activity against different tuberculosis strains, highlighting the compound's relevance in addressing this global health issue (Naidu et al., 2016).

Antimicrobial Applications

Several derivatives of 1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol have been synthesized and evaluated for their antimicrobial activities. They have shown notable antibacterial and antifungal properties, suggesting their potential use in developing new antimicrobial agents (Gaikwa et al., 2009).

Electrochemical Studies

The compound has been studied in electrochemical contexts, particularly in the synthesis of highly conjugated bisindolyl-p-quinone derivatives. These studies have implications for the development of new electrochemical synthesis methods and applications in materials science (Amani et al., 2012).

Potential in Treating Cognitive Disorders

N1-phenylsulphonyl indole derivatives of 1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol have shown promise as 5-HT6 receptor ligands, indicating potential applications in treating cognitive disorders. This highlights the compound's relevance in neuropharmacology and mental health research (Nirogi et al., 2016).

Direcciones Futuras

The future directions for “1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol” and related compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, related compounds have shown antibacterial activity , suggesting potential use in treating bacterial infections.

Propiedades

IUPAC Name |

1-indol-1-yl-3-piperazin-1-ylpropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O/c19-14(11-17-9-6-16-7-10-17)12-18-8-5-13-3-1-2-4-15(13)18/h1-5,8,14,16,19H,6-7,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYPWQGZHYYQPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(CN2C=CC3=CC=CC=C32)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine](/img/structure/B1335087.png)

![ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B1335094.png)

![3-(4-Ethoxy-3-methoxy-phenyl)-3-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/structure/B1335108.png)